{4-[(Methylamino)methyl]phenyl}methanolhydrochloride
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Overview
Description
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylamino group and a methanol group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-formylphenylmethanol with methylamine under controlled conditions to form the intermediate {4-[(methylamino)methyl]phenyl}methanol. This intermediate is then treated with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride .
Chemical Reactions Analysis
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent and in the development of new drugs.
Industry: In the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the specific biological context. The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .
Comparison with Similar Compounds
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride can be compared with similar compounds such as:
{4-[(Amino)methyl]phenyl}methanol hydrochloride: Lacks the methyl group on the amino moiety.
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride: Contains an additional methyl group on the amino moiety.
{4-[(Ethylamino)methyl]phenyl}methanol hydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety. These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride.
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
[4-(methylaminomethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-6-8-2-4-9(7-11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |
InChI Key |
VXACRPFXKALNTC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)CO.Cl |
Origin of Product |
United States |
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